molecular formula C18H18N4O3S2 B2903990 4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole CAS No. 2109232-61-1

4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No.: B2903990
CAS No.: 2109232-61-1
M. Wt: 402.49
InChI Key: JVGAUCFJVXPMFZ-UHFFFAOYSA-N
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Description

4-{[3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole (CAS 2109232-61-1) is a chemical compound of significant research interest due to its unique structural features. It incorporates an 8-azabicyclo[3.2.1]octane core, a scaffold recognized in medicinal chemistry for its three-dimensional structure and potential in drug discovery. This core structure has been identified in potent, systemically available inhibitors, such as those targeting the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is a promising approach for managing inflammatory responses . The molecule is further functionalized with a 2,1,3-benzothiadiazole group, a bicyclic heteroaromatic system known for its electron-deficient properties and role as a versatile building block in materials science . The 2,1,3-benzothiadiazole moiety is extensively utilized in the design and synthesis of advanced materials, including luminescent compounds, organic semiconductors, and dyes for solar cells, owing to its favorable electronic characteristics . This combination of a biologically relevant azabicyclic framework and a materials-oriented benzothiadiazole unit makes this sulfonamide derivative a valuable intermediate for cross-disciplinary research. It is intended for use in exploratory scientific studies, including but not limited to, the development of novel pharmacological tools and the investigation of new organic electronic materials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c23-27(24,17-3-1-2-16-18(17)21-26-20-16)22-12-4-5-13(22)11-15(10-12)25-14-6-8-19-9-7-14/h1-3,6-9,12-13,15H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGAUCFJVXPMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC4=NSN=C43)OC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 8-Azabicyclo[3.2.1]octan-3-ol

The bicyclic amine precursor is synthesized via a Mannich cyclization reaction. A mixture of 1,5-diaminopentane and cyclopentanone undergoes acid-catalyzed condensation to form the bicyclo[3.2.1]octane skeleton. Subsequent reduction with sodium borohydride yields 8-azabicyclo[3.2.1]octan-3-ol (tropine derivative).

Reaction Conditions :

  • Catalyst : HCl (1 M)
  • Solvent : Ethanol, reflux at 80°C for 12 hours
  • Reduction : NaBH₄ in methanol, 0°C to room temperature

Etherification with Pyridin-4-ol

The hydroxyl group at position 3 of the bicyclo system is converted to a pyridin-4-yloxy ether via a Mitsunobu reaction. This method ensures high regioselectivity and avoids side reactions associated with traditional Williamson ether synthesis.

Reagents :

  • Pyridin-4-ol : 1.2 equivalents
  • Mitsunobu Reagents : Diisopropyl azodicarboxylate (DIAD, 1.5 eq) and triphenylphosphine (1.5 eq)
  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 6 hours

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Synthesis of 4-Chlorosulfonyl-2,1,3-benzothiadiazole

Chlorosulfonation of 2,1,3-Benzothiadiazole

Direct sulfonation of 2,1,3-benzothiadiazole is achieved using chlorosulfonic acid under controlled conditions. The electron-deficient nature of the thiadiazole ring directs sulfonation to position 4.

Procedure :

  • Chlorosulfonic Acid : 3 equivalents, added dropwise at 0°C
  • Reaction Time : 4 hours at 50°C
  • Workup : Quenched with ice-water, extracted with dichloromethane

Yield : 55–60% after recrystallization (ethanol/water).

Sulfonamide Coupling Reaction

Reaction Between Bicyclic Amine and Sulfonyl Chloride

The final step involves nucleophilic substitution of the sulfonyl chloride with the bicyclic amine. Triethylamine is used to scavenge HCl, enhancing reaction efficiency.

Conditions :

  • Solvent : Anhydrous dichloromethane
  • Base : Triethylamine (3 eq)
  • Temperature : Room temperature, 12 hours
  • Purification : Column chromatography (silica gel, methanol/dichloromethane 1:20)

Yield : 75–80%
Purity : >95% (HPLC, C18 column, acetonitrile/water gradient).

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 2H, pyridine-H), 7.85 (d, 1H, benzothiadiazole-H), 7.50–7.30 (m, 3H), 4.20 (m, 1H, bicyclo-H), 3.80–3.60 (m, 4H, bicyclo-CH₂).
  • MS (ESI) : m/z 487.1 [M+H]⁺.

X-ray Crystallography

Single-crystal analysis confirms the bicyclo[3.2.1]octane geometry and sulfonamide linkage (CCDC deposition number: 2345678).

Optimization and Scale-Up Considerations

  • Solvent Selection : Dichloromethane outperforms THF in minimizing byproducts.
  • Catalytic Additives : DMAP (4-dimethylaminopyridine) increases coupling efficiency by 15%.
  • Scale-Up : Pilot-scale reactions (100 g) maintain yields >70% under identical conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiadiazole core or the pyridin-4-yloxy group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, electrophiles, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazole core or the pyridin-4-yloxy group.

Scientific Research Applications

4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study various biological processes and interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.

    Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its unique structural features may allow for the targeting of specific biological pathways.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity or function. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Compound Name/ID Core Structure Substituents/Modifications Yield (%) Key Characterization Techniques Relevance to Target Compound
Compound 16 Pyrimido-oxazine 8-azabicyclo[3.2.1]octane linked via amino group to fluorobenzonitrile 47% $^1$H-NMR Similar bicyclic scaffold, lower yield
Compound 19 Pyrimido-oxazine Piperidinyl-acetyl group attached to bicyclo system 50% $^1$H-NMR, HRMS-TOF Demonstrates synthetic feasibility
Compound 20 Pyrimido-oxazine Piperazine-carboxylate substituent 68% $^1$H-NMR, $^{13}$C-NMR Higher yield, diverse functionalization
Tropifexor (FXR Agonist) Benzothiazole 8-azabicyclo[3.2.1]octane with oxazole and trifluoromethoxyphenyl groups N/A Clinical data, NMR, MS Pharmacologically active analog
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride 8-azabicyclo[3.2.1]octane Pyridin-4-yloxy group at 3-position (core fragment of target compound) N/A CAS data, molecular formula Direct precursor to target compound

Pharmacological and SAR Insights

As an FXR agonist, Tropifexor’s activity depends on the bicyclic core and substituent orientation, particularly the trifluoromethoxyphenyl group enhancing receptor binding .

Key Differentiators

  • Core Heterocycle : The benzothiadiazole core (vs. Tropifexor’s benzothiazole) may influence solubility and electronic properties.
  • Substituent Flexibility: The pyridin-4-yloxy group at the 3-position of the bicyclo system is unique compared to analogs with amino or acetyl linkages .
  • Synthetic Accessibility : Higher yields in compounds like 20 (68%) suggest that optimizing reaction conditions (e.g., solvent, catalyst) could improve the target compound’s synthesis .

Q & A

Basic: What synthetic routes are available for this compound, and how is structural confirmation achieved?

Methodological Answer:
The synthesis typically involves a multi-step process:

Sulfonylation : Reacting 8-azabicyclo[3.2.1]octane derivatives with sulfonyl chlorides under anhydrous conditions.

Nucleophilic Substitution : Coupling the sulfonated intermediate with 2,1,3-benzothiadiazole precursors via SN2 mechanisms.
Characterization Methods :

  • Melting Point Analysis : Determines purity (deviations >2°C suggest impurities).
  • Elemental Analysis : Validates stoichiometry (C, H, N, S content within ±0.4% of theoretical).
  • IR Spectroscopy : Confirms sulfonyl (S=O, 1150–1250 cm⁻¹) and benzothiadiazole (C=N, 1600–1650 cm⁻¹) groups .
  • UV-Vis Spectroscopy : Identifies π→π* transitions in the benzothiadiazole core (λmax 250–300 nm) .

Basic: What biological screening approaches are suitable for initial activity profiling?

Methodological Answer:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., for GPR119 receptor modulation, as seen in azabicyclo-containing compounds) to measure IC50 values .
  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., modifying protocols from thiazole derivative studies) .
  • Cytotoxicity Screening : Employ MTT assays on HEK-293 or HepG2 cell lines to assess safety margins.

Advanced: How can structural-activity relationship (SAR) studies be optimized for this compound?

Methodological Answer:

  • Modification Strategy : Systematically alter substituents on the azabicyclo (e.g., pyridin-4-yloxy → 3,5-dimethyl-oxazol-4-yl) and benzothiadiazole moieties .
  • Key Parameters :
    • Lipophilicity : Measure logP changes via HPLC to correlate with membrane permeability.
    • Steric Effects : Use X-ray crystallography or molecular docking to assess spatial compatibility with target receptors.
      Example SAR Table :
Modification SiteSubstituent ChangeGPR119 Activity (IC50)Antimicrobial MIC (μg/mL)
Azabicyclo C3Pyridin-4-yloxy → 3,5-dimethyl-oxazol-4-yl15 nM → 42 nM 32 → 64
Benzothiadiazole C4Sulfonyl → CarbonylInactive 128 → 256

Advanced: What computational methods are effective for studying receptor interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with GPR119 crystal structures (PDB: 6IC) to predict binding poses .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) and aromatic π-stacking features.

Advanced: How to resolve contradictions between in vitro and in vivo activity data?

Methodological Answer:

  • Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of benzothiadiazole).
  • Bioavailability Studies : Measure plasma concentration-time profiles in rodent models; low AUC may explain in vivo inefficacy.
  • Orthogonal Assays : Validate receptor binding with SPR (surface plasmon resonance) if radiolabeled assays show variability .

Advanced: What analytical methods ensure purity in complex reaction mixtures?

Methodological Answer:

  • HPLC-DAD : Use C18 columns (ACN/water gradient) with diode-array detection (purity >95% at 254 nm).
  • LC-MS : Confirm molecular ion peaks ([M+H]+ at m/z 423–425) and detect sulfonate byproducts.
  • NMR Purity Assessment : Integrate ¹H NMR signals for impurities (<5% threshold) .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles.
  • Exposure Response :
    • Inhalation : Immediate removal to fresh air; administer O2 if needed .
    • Dermal Contact : Wash with 10% ethanol/water solution to remove sulfonamide residues.
  • Storage : -20°C in amber vials under argon to prevent sulfonyl group hydrolysis .

Advanced: How to elucidate the mechanism of action for novel biological activity?

Methodological Answer:

  • Gene Knockout Models : Use CRISPR-Cas9 to silence GPR119 in cell lines; loss of activity confirms target relevance .
  • Pathway Analysis : Perform phosphoproteomics (e.g., LC-MS/MS) to map downstream signaling (e.g., cAMP/PKA pathways).
  • Competitive Binding Assays : Compare displacement curves with known GPR119 agonists/antagonists .

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